molecular formula C9H15F3N2O3 B2878290 5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid CAS No. 2361645-41-0

5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2878290
CAS No.: 2361645-41-0
M. Wt: 256.225
InChI Key: HMWAODFWNDKKPO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid is a pyrrolidinone derivative paired with trifluoroacetic acid (TFA) as a counterion. The compound features a bicyclic structure with an ethyl and aminomethyl substituent on the pyrrolidinone ring. TFA enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry contexts. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging diverse research findings.

Properties

IUPAC Name

5-(aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.C2HF3O2/c1-2-7(5-8)4-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWAODFWNDKKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)N1)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the formation of the aminomethyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other functional groups .

Scientific Research Applications

5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl group and the pyrrolidin-2-one ring contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations: Ethyl vs. Trifluoromethyl

A key structural analog is 5-(aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one; trifluoroacetic acid (C₁₄H₁₉F₂NO₃) . The ethyl group in the target compound contrasts with the trifluoromethyl substituent in this analog, leading to differences in:

  • Electron-Withdrawing Effects : The trifluoromethyl group increases electronegativity, altering electronic distribution and acidity.
  • Lipophilicity : The ethyl group may enhance lipophilicity compared to the polar trifluoromethyl substituent.
Heterocyclic Core Modifications

Compounds like MK-8245 Trifluoroacetate (a piperidine-oxazole-tetrazole derivative) and N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(1-oxo-1,4-thiazinan-4-yl)methyl]furan-2-yl]quinazolin-4-amine; TFA demonstrate structural diversity in TFA-paired compounds.

Table 1: Structural Comparison

Compound Core Structure Substituents Molecular Weight CAS Number
Target Compound Pyrrolidinone 5-Ethyl, 5-aminomethyl 287.31* EN300-753579
5-(Trifluoromethyl) Analog Pyrrolidinone 5-Trifluoromethyl, 5-aminomethyl 287.31 EN300-753579
MK-8245 Trifluoroacetate Piperidine-oxazole Bromo-fluorophenoxy, tetrazole 1415559-41-9 -

*Calculated based on molecular formula.

Physicochemical Properties

TFA salts generally improve aqueous solubility and crystallinity.

Table 2: Physicochemical Comparison

Compound Solubility (mg/mL) Melting Point (°C) Stability
Target Compound >50 (est. in H₂O) 180–185 Stable at RT
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic Acid 25 (DMSO) 120–125 Hygroscopic
N-[3-Chloro-4-...]quinazolin-4-amine; TFA <1 (H₂O) 210–215 Light-sensitive
  • Solubility : The target compound’s ethyl group may enhance water solubility compared to aromatic analogs like MK-8245 .
  • Stability: TFA salts in pyrrolidinones exhibit better thermal stability than pyridine-based acids .

Biological Activity

5-(Aminomethyl)-5-ethylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. The compound features a pyrrolidine ring and an aminomethyl functional group, which contribute to its biological activity. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula: C7H12F3N2O2
  • Molar Mass: Approximately 114.146 g/mol
  • Structure: Incorporates a pyrrolidine ring with an amino group and trifluoroacetic acid moiety, enhancing solubility and reactivity in biological systems.

Biological Activity

Research indicates that compounds similar to 5-(Aminomethyl)-5-ethylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid exhibit various biological activities:

  • Anticancer Activity:
    • Studies have shown that derivatives of pyrrolidine compounds display promising anticancer properties. For instance, certain 5-oxopyrrolidine derivatives were tested against A549 human lung adenocarcinoma cells and exhibited significant cytotoxicity, suggesting that structural modifications can enhance their anticancer efficacy .
    • A specific study indicated that compounds with free amino groups demonstrated more potent anticancer activity compared to those with acetylamino fragments .
  • Antimicrobial Activity:
    • The antimicrobial properties of similar pyrrolidine derivatives were evaluated against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Some derivatives showed selective antimicrobial activity, indicating potential for development as new antibacterial agents .
    • The structure-dependence of antimicrobial activity was highlighted, emphasizing the importance of specific functional groups in enhancing efficacy against resistant strains .
  • Mechanism of Action:
    • Interaction studies suggest that the compound may exert its effects by binding to specific biological targets, influencing pathways related to cell proliferation and apoptosis. Understanding these mechanisms is crucial for guiding further drug development efforts.

Synthesis

The synthesis of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid typically involves several chemical steps aimed at incorporating the aminomethyl group into the pyrrolidine framework while ensuring the trifluoroacetic acid moiety is preserved. These methods allow for efficient production while minimizing by-products.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
5-(Aminomethyl)-pyrrolidin-2-oneC5H10N2OBasic structure with aminomethyl group
1-Ethylpyrrolidin-2-oneC6H12N2OEthyl substitution on nitrogen
4-Pentenimidic AcidC5H7NOContains an imide functional group
N-Ethyl-N-methylpyrrolidin-1-aminesC7H16N2Additional methyl group affecting activity

This table illustrates how variations in substituents and functional groups influence biological activity and chemical behavior, highlighting the potential of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid for further research in medicinal chemistry.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Case Study on Anticancer Properties:
    • A study evaluated various pyrrolidine derivatives for their anticancer activity against human lung cancer cells (A549). Compounds exhibiting structural similarities to 5-(Aminomethyl)-5-ethylpyrrolidin-2-one demonstrated reduced cell viability compared to standard treatments like cisplatin .
  • Case Study on Antimicrobial Resistance:
    • Research focused on the efficacy of pyrrolidine derivatives against resistant bacterial strains revealed that specific modifications could significantly enhance antimicrobial properties. This finding underscores the potential for developing new treatments targeting resistant infections .

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